molecular formula C14H10Cl4 B584925 Mitotane-13C6 CAS No. 1261396-21-7

Mitotane-13C6

Cat. No.: B584925
CAS No.: 1261396-21-7
M. Wt: 325.988
InChI Key: JWBOIMRXGHLCPP-CYRQOIGNSA-N
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Description

Mitotane-13C6, also known as 2,4’-dichlorodiphenyldichloroethane-13C6, is a stable isotope-labeled version of mitotane. Mitotane itself is an isomer of dichlorodiphenyldichloroethane and a derivative of dichlorodiphenyltrichloroethane. It is primarily used as an antineoplastic agent in the treatment of adrenocortical carcinoma, a rare cancer of the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mitotane-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of mitotane. This process typically starts with the synthesis of labeled benzene, which is then subjected to chlorination and subsequent reactions to form the final product. The reaction conditions often involve the use of catalysts and controlled environments to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Mitotane-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mitotane can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Scientific Research Applications

Mitotane-13C6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Mitotane-13C6 exerts its effects primarily through the modification of steroid metabolism and direct suppression of the adrenal cortex. The compound is believed to be metabolized into its active form within the adrenal cortex, where it induces cytotoxic effects on adrenocortical cells. This leads to a reduction in the production of adrenal hormones, including cortisol and androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mitotane-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and elimination of the compound is crucial .

Biological Activity

Mitotane-13C6, a stable isotope variant of mitotane, is primarily utilized in the treatment of adrenocortical carcinoma (ACC). This compound exhibits significant biological activity, particularly in its ability to inhibit adrenal steroidogenesis and modify lipid metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound operates through several mechanisms that contribute to its biological activity:

  • Adrenolytic Effect : Mitotane inhibits the intramitochondrial conversion of cholesterol to pregnenolone and cortisol, leading to selective necrosis of adrenal cortical cells. This action is crucial in managing conditions like ACC where cortisol production is dysregulated .
  • Metabolic Activation : The drug is metabolized into active forms such as o,p'-DDA and o,p'-DDE, which are responsible for its therapeutic effects. These metabolites enhance the adrenolytic action and can reverse chemotherapy resistance by reducing cellular drug efflux .
  • Lipid Metabolism : Recent studies indicate that this compound influences lipid metabolism pathways, particularly through the inhibition of SOAT1 (sterol O-acyltransferase 1). This inhibition disrupts cholesterol homeostasis in adrenal cells, further contributing to its antitumor effects .

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its efficacy:

  • Bioavailability : Following oral administration, mitotane has a bioavailability of approximately 40% .
  • Volume of Distribution : The compound exhibits a large volume of distribution due to its lipophilic nature, allowing it to penetrate various tissues effectively .

Case Studies

  • Complete Remission in Advanced ACC :
    A notable case involved a 64-year-old woman diagnosed with advanced ACC who achieved complete remission after undergoing mitotane monotherapy. Initially presenting with multiple metastases, she received a maintenance dose between 2.0 and 2.5 grams/day. After six months, partial remission was observed, followed by complete remission confirmed at subsequent follow-ups .
  • Pharmacogenomic Analysis :
    A study assessed mitotane sensitivity in patient-derived ACC cells (PDCs), revealing variable responses. The median cell viability inhibition rate was significantly higher in responders compared to non-responders (48.4% vs -1.2%, respectively). Genomic analysis indicated that certain somatic alterations correlated with treatment response, suggesting that lipid metabolism dependency may predict mitotane efficacy .

Table 1: Summary of Clinical Responses to Mitotane Monotherapy

StudyTotal PatientsObjective ResponseComplete ResponseNotes
German Multicenter Study12720.5% (26)3Limited knowledge on efficacy
Memorial Sloan-Kettering3611% (4)3Retrospective analysis
Current Case Study1100% (1)1Complete remission observed

Table 2: Predictive Markers for Mitotane Response

MarkerAssociation with Response
CYP27A1 ExpressionPositive correlation with sensitivity
ABCA1 ExpressionPositive correlation with sensitivity
CTNNB1 AlterationsFound only in responders

Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOIMRXGHLCPP-CYRQOIGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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